Cas no 5340-48-7 (2,2-Dipropylvaleronitrile)
2,2-Dipropylvaleronitrile Chemical and Physical Properties
Names and Identifiers
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- Pentanenitrile,2,2-dipropyl-
- 2,2-Dipropylvaleronitrile
- 2,2-dipropylpentanenitrile
- 2,2-DIPROPYLPENTANONITRILE
- 2,2-Dipropyl-pentansaeure-nitril
- 2,2-Dipropyl-valeronitril
- 2,2-dipropyl-valeronitrile
- 4-Cyan-4-propylheptan
- 4-Propyl-heptan-carbonsaeure-(4)-nitril
- AC1L2X27
- AC1Q4QRT
- CTK4J7911
- NSC915
- tri-n-propylacetonitrile
- Tripropylessigsaeure-nitril
- 5340-48-7
- 4-CYANO-4-PROPYLHEPTANE
- UNII-GE87M2OA61
- Q27279056
- PENTANENITRILE, 2,2-DIPROPYL-
- EINECS 226-279-0
- NSC 915
- NS00032750
- VALPROIC ACID IMPURITY J [EP IMPURITY]
- TRIPROPYLACETONITRILE
- 2,2-Dipropylpentanenitrile; Valproic Acid Imp. J (EP); Valproic Acid Impurity J
- GE87M2OA61
- NSC-915
- AWAHTDIOUIVENZ-UHFFFAOYSA-N
- SCHEMBL11158159
- DTXSID30201563
- Valproic AcidImp. J (EP): 2,2-Dipropylpentanenitrile
-
- Inchi: 1S/C11H21N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-9H2,1-3H3
- InChI Key: AWAHTDIOUIVENZ-UHFFFAOYSA-N
- SMILES: N#CC(CCC)(CCC)CCC
Computed Properties
- Exact Mass: 167.16753
- Monoisotopic Mass: 167.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8A^2
- XLogP3: 4.1
Experimental Properties
- Density: 0.821
- Melting Point: NA
- Boiling Point: 236.8°Cat760mmHg
- Flash Point: 83.9°C
- Refractive Index: 1.432
- PSA: 23.79
2,2-Dipropylvaleronitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-Dipropylvaleronitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D492455-250mg |
2,2-Dipropylvaleronitrile |
5340-48-7 | 250mg |
$253.00 | 2023-05-18 | ||
| TRC | D492455-2.5g |
2,2-Dipropylvaleronitrile |
5340-48-7 | 2.5g |
$ 1200.00 | 2023-09-07 | ||
| A2B Chem LLC | AG25827-250mg |
2,2-dipropylvaleronitrile |
5340-48-7 | 250mg |
$684.00 | 2024-04-19 |
2,2-Dipropylvaleronitrile Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2,2-Dipropylvaleronitrile
Recent Advances in the Study of 2,2-Dipropylvaleronitrile (5340-48-7) in Chemical Biology and Pharmaceutical Research
2,2-Dipropylvaleronitrile (CAS: 5340-48-7) is a nitrile compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has been investigated for its potential applications in drug development, particularly in the modulation of enzymatic activity and as a precursor in synthetic chemistry. Recent studies have explored its role in the inhibition of specific enzymes, its pharmacokinetic properties, and its potential therapeutic benefits.
One of the key areas of interest is the compound's ability to act as an enzyme inhibitor. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy in targeting cytochrome P450 enzymes, which are crucial in drug metabolism. The study demonstrated that 2,2-Dipropylvaleronitrile exhibits selective inhibition, making it a promising candidate for reducing drug-drug interactions and improving therapeutic outcomes. The findings suggest that this compound could be leveraged to enhance the safety and efficacy of existing pharmaceuticals.
In addition to its enzymatic inhibition properties, 2,2-Dipropylvaleronitrile has been studied for its role in synthetic chemistry. A recent article in Organic Letters (2024) detailed its use as a building block in the synthesis of complex organic molecules. The compound's stability and reactivity under various conditions make it a versatile tool for chemists working on the development of novel drug candidates. The study also noted its potential in green chemistry applications, owing to its relatively low toxicity and environmental impact.
Pharmacokinetic studies have further illuminated the compound's potential in vivo. Research conducted by a team at the University of Cambridge (2024) investigated the absorption, distribution, metabolism, and excretion (ADME) profiles of 2,2-Dipropylvaleronitrile in animal models. The results indicated favorable bioavailability and a predictable metabolic pathway, which are critical factors for its consideration in preclinical drug development. These findings underscore the compound's suitability for further investigation in therapeutic applications.
Despite these promising developments, challenges remain in the widespread adoption of 2,2-Dipropylvaleronitrile in pharmaceutical applications. Issues such as scalability of synthesis, long-term toxicity, and precise mechanism of action require further elucidation. Ongoing research aims to address these gaps, with several clinical trials expected to commence in the next two years. The compound's potential to bridge gaps in current therapeutic strategies makes it a focal point for future studies.
In conclusion, 2,2-Dipropylvaleronitrile (5340-48-7) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its dual role as an enzyme inhibitor and a synthetic building block, coupled with favorable pharmacokinetic properties, positions it as a valuable candidate for drug development. Continued research and collaboration across disciplines will be essential to fully realize its therapeutic potential and address existing challenges.
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